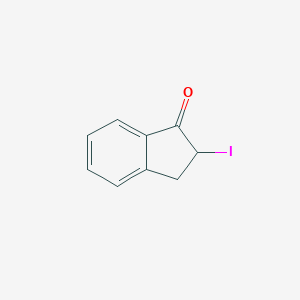

2-Iodo-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCUBXRVXPVFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451813 | |

| Record name | 2-Iodo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113021-30-0 | |

| Record name | 2-Iodo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Iodo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2-iodo-1-indanone, a valuable intermediate in organic synthesis and pharmaceutical research. The guide details the core reaction mechanism, provides a specific experimental protocol, and presents quantitative data for the synthesis.

Introduction

This compound is a halogenated derivative of 1-indanone. The introduction of an iodine atom at the α-position to the carbonyl group makes it a versatile precursor for further molecular elaborations, enabling the synthesis of a wide range of more complex molecules. The primary route to this compound involves the direct α-iodination of 1-indanone.

Reaction Mechanism: α-Iodination of 1-Indanone

The synthesis of this compound from 1-indanone proceeds via an α-iodination reaction. A particularly effective and environmentally conscious method utilizes molecular iodine in the presence of copper(II) oxide (CuO) in methanol.[1] The mechanism of this reaction involves several key steps.

Initially, 1-indanone undergoes keto-enol tautomerization to form its enol isomer. This tautomerization is a crucial step as the enol form is the nucleophilic species that attacks the electrophilic iodine.

A proposed mechanism suggests that copper(II) oxide plays a multifaceted role in this transformation.[1][2] It is believed to act as a catalyst to generate a more reactive iodonium ion (I+) from molecular iodine. Subsequently, the enol of 1-indanone attacks the electrophilic iodine species to form a C-I bond at the α-position, yielding this compound and releasing a proton and an iodide ion. The copper(II) oxide also serves as a base to neutralize the hydrogen iodide (HI) byproduct formed during the reaction. Furthermore, it is suggested that CuO can reoxidize the iodide ion (I-) back to molecular iodine (I2), allowing for a more efficient use of the iodine reagent.[1][2]

Figure 1: Proposed reaction mechanism for the CuO-mediated α-iodination of 1-indanone.

Experimental Protocols

The following section details the experimental procedure for the synthesis of this compound from 1-indanone, based on the method developed by Yin et al. (2007).[1]

Materials and Reagents

-

1-Indanone

-

Iodine (I₂)

-

Copper(II) oxide (CuO), finely powdered

-

Methanol (CH₃OH)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-indanone (1.0 mmol), iodine (1.0 mmol), and finely powdered copper(II) oxide (1.0 mmol).

-

Solvent Addition: Add methanol (10 mL) to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 65 °C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Extraction: The residue is partitioned between ethyl acetate (20 mL) and water (20 mL). The aqueous layer is further extracted with ethyl acetate (2 x 10 mL).

-

Washing: The combined organic layers are washed sequentially with saturated aqueous sodium thiosulfate solution (to remove unreacted iodine), water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

References

Synthesis of 2-Iodo-1-indanone from 1-indanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-iodo-1-indanone, a valuable intermediate in organic synthesis and drug development. The document details the most effective and contemporary methods for the α-iodination of 1-indanone, with a focus on a highly efficient copper-catalyzed process. Alternative green methodologies are also discussed to provide a broader perspective on available synthetic routes. This guide includes detailed experimental protocols, quantitative data, reaction mechanisms, and characterization data to assist researchers in the practical application of these synthetic methods.

Introduction

α-Halo ketones are a critical class of organic intermediates due to their versatile reactivity, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds. Among these, α-iodo ketones are particularly reactive and find extensive use in nucleophilic substitution reactions and cross-coupling chemistries. This compound, a derivative of the bicyclic ketone 1-indanone, serves as a key building block in the synthesis of various complex organic molecules and pharmacologically active compounds. This guide focuses on the efficient synthesis of this compound from its readily available precursor, 1-indanone.

Synthetic Methodologies

The direct α-iodination of ketones can be achieved through various methods. This section details a highly efficient copper-catalyzed method and discusses a notable green alternative.

Copper(II) Oxide-Catalyzed Iodination

A highly efficient and clean method for the direct α-iodination of aromatic ketones, including 1-indanone, utilizes a combination of copper(II) oxide (CuO) and molecular iodine (I₂) in methanol.[1] This method offers high yields and avoids the use of harsh acidic conditions or hazardous reagents.

Reaction Scheme:

The reaction proceeds smoothly under neutral conditions, with CuO playing a multifaceted role as a catalyst to generate the reactive iodonium ion (I⁺), a base to neutralize the hydrogen iodide (HI) byproduct, and an oxidizing agent to regenerate molecular iodine from iodide.[1]

Quantitative Data for Copper-Catalyzed Iodination of Aromatic Ketones:

| Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Indanone | This compound | CuO, I₂ | Methanol | 65 (reflux) | 1-12 | High (not specified) |

| Acetophenone | α-Iodoacetophenone | CuO, I₂ | Methanol | 65 (reflux) | 1 | 95 |

| 4-Methoxyacetophenone | 4-Methoxy-α-iodoacetophenone | CuO, I₂ | Methanol | 65 (reflux) | 1 | 99 |

| 4-Chloroacetophenone | 4-Chloro-α-iodoacetophenone | CuO, I₂ | Methanol | 65 (reflux) | 3 | 92 |

Note: While the source confirms the successful application to 1-indanone, a specific yield was not provided. The yields for other aromatic ketones suggest the reaction is generally high-yielding.

Alternative Green Method: Aerobic Oxidative Iodination

For researchers interested in environmentally benign synthetic routes, an alternative "on water" method for the aerobic oxidative iodination of ketones has been developed. This process uses molecular iodine as the iodine source, air as the terminal oxidant, and sodium nitrite (NaNO₂) as a catalyst in an aqueous medium. The reaction is promoted by sulfuric acid. This approach represents a greener alternative to methods requiring organic solvents and stoichiometric heavy metal oxidants.

Experimental Protocols

Detailed Protocol for Copper(II) Oxide-Catalyzed Iodination

This protocol is adapted from the general procedure for the α-iodination of aromatic ketones.[1]

Materials:

-

1-Indanone (1.0 eq)

-

Copper(II) oxide (CuO), finely powdered (1.0 eq)

-

Iodine (I₂) (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a well-stirred solution of 1-indanone in anhydrous methanol, add finely powdered copper(II) oxide and iodine.

-

Stir the mixture for 5 minutes at room temperature.

-

Heat the mixture to reflux (approximately 65 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (disappearance of the starting material, typically within 1-12 hours), cool the mixture to room temperature.

-

Filter the mixture to remove insoluble solids.

-

Remove the solvent from the filtrate under reduced pressure.

-

To the residue, add a 10% aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Mandatory Visualizations

Reaction Mechanism of Copper-Catalyzed Iodination

The proposed mechanism for the copper(II) oxide-catalyzed α-iodination of 1-indanone involves several key steps, including the formation of the enol, generation of the electrophilic iodine species, and regeneration of the catalyst.

Caption: Proposed mechanism for the CuO-catalyzed α-iodination of 1-indanone.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

Proper characterization of the starting material and the final product is essential for confirming the success of the synthesis.

1-Indanone (Starting Material)

| Property | Value |

| Molecular Formula | C₉H₈O |

| Molar Mass | 132.16 g/mol |

| Appearance | Off-white crystalline solid |

| Melting Point | 38-42 °C |

| ¹H NMR (CDCl₃) | δ ~7.7 (d, 1H), ~7.6 (t, 1H), ~7.5 (d, 1H), ~7.35 (t, 1H), ~3.1 (t, 2H), ~2.7 (t, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ ~207 (C=O), ~155, ~137, ~134, ~128, ~127, ~124, ~36 (CH₂), ~26 (CH₂) ppm |

| IR (KBr) | ~1700 cm⁻¹ (C=O stretch) |

| Mass Spectrum (EI) | m/z 132 (M⁺), 104, 76 |

This compound (Product)

| Property | Predicted Value |

| Molecular Formula | C₉H₇IO |

| Molar Mass | 258.06 g/mol |

| Appearance | Expected to be a solid, possibly pale yellow |

| ¹H NMR (CDCl₃) | Aromatic protons (4H) expected in the δ 7.3-7.8 ppm region. The CH₂ group protons (2H) adjacent to the carbonyl will be shifted downfield. The CHI proton is expected to be a multiplet further downfield from the original CH₂ protons. |

| ¹³C NMR (CDCl₃) | The C=O carbon is expected around δ 205 ppm. The CHI carbon will show a significant upfield shift due to the heavy atom effect of iodine. Aromatic carbons are expected in the δ 125-155 ppm range. |

| IR (KBr) | The C=O stretching frequency is expected to be in the range of 1705-1725 cm⁻¹. |

| Mass Spectrum (EI) | The molecular ion peak (M⁺) is expected at m/z 258. A prominent peak corresponding to the loss of iodine (M-127) at m/z 131 is anticipated. |

Conclusion

The synthesis of this compound from 1-indanone can be effectively achieved using a copper(II) oxide-catalyzed iodination reaction in methanol. This method is advantageous due to its high efficiency, mild reaction conditions, and the multifunctional role of the copper oxide reagent. For laboratories focused on green chemistry principles, alternative methods such as aerobic oxidative iodination offer a promising avenue. This guide provides the necessary procedural details and mechanistic insights to enable researchers to successfully synthesize and characterize this important synthetic intermediate. Further research to fully characterize this compound with experimental spectroscopic data is encouraged to supplement the predicted values provided herein.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone with a benzene ring fused to a cyclopentanone ring. The presence of an iodine atom at the α-position to the carbonyl group significantly influences the molecule's reactivity, making it a valuable synthetic intermediate in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in drug discovery and development. The indanone scaffold is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds with anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3][4]

Chemical Properties and Data Presentation

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇IO | [5] |

| Molecular Weight | 258.06 g/mol | [5] |

| CAS Number | 113021-30-0 | [5] |

| Melting Point | 67-69 °C | [5] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane. | [5] |

Spectroscopic Data:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons of the indanone ring and the proton at the α-position (adjacent to the iodine) will appear in the upfield region. The chemical shift of the α-proton will be influenced by the deshielding effect of both the carbonyl group and the iodine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon in the highly deshielded region (δ 190-210 ppm).[6] The aromatic carbons will resonate in the δ 120-150 ppm range. The carbon bearing the iodine atom will also show a significant downfield shift due to the halogen's electronegativity.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1690-1715 cm⁻¹.[7][8] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretches will appear in the 2850-2960 cm⁻¹ region.[9]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 258.06. The fragmentation pattern is expected to involve the loss of iodine and other characteristic fragments of the indanone core.[10][11][12][13][14]

Synthesis and Experimental Protocols

The most common method for the synthesis of α-haloketones is the direct halogenation of the corresponding ketone.[15] A highly efficient and environmentally friendly method for the direct α-iodination of aromatic ketones, including 1-indanone, has been reported.[5]

Experimental Protocol: α-Iodination of 1-Indanone[5]

This protocol is based on the method described by Yin et al. in Synthesis (2007).

Materials:

-

1-Indanone

-

Iodine (I₂)

-

Copper(II) oxide (CuO)

-

Methanol (MeOH)

Procedure:

-

To a solution of 1-indanone (1.0 mmol) in methanol (10 mL), add iodine (1.2 mmol) and copper(II) oxide (1.2 mmol).

-

The reaction mixture is stirred at reflux (65 °C) for 1 hour.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford this compound.

Yield:

-

The reported yield for the α-iodination of 1-indanone using this method is 98%.[5]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the α-iodination of 1-indanone.

Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the α-iodo ketone moiety. This functional group provides two electrophilic centers: the carbonyl carbon and the α-carbon bearing the iodine atom. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.[5]

Nucleophilic Substitution Reactions

This compound is expected to readily undergo nucleophilic substitution reactions at the α-position, where the iodide ion serves as a good leaving group.[16] A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce new functional groups at this position.

Reaction with Amines: The reaction of this compound with primary or secondary amines is expected to yield 2-amino-1-indanone derivatives. These compounds are valuable scaffolds in medicinal chemistry. However, over-alkylation can be a potential side reaction.[17][18][19]

Diagram of Nucleophilic Substitution with Amines:

Caption: Nucleophilic substitution of this compound with an amine.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position.

a) Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[1][20][21] this compound can be expected to react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 2-alkynyl-1-indanone derivatives. These products can serve as versatile intermediates for the synthesis of more complex molecules.[22]

Diagram of a General Sonogashira Coupling Pathway:

Caption: Catalytic cycle of the Sonogashira coupling reaction.

b) Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene.[23][24][25][26][27] this compound could potentially undergo a Heck reaction with various alkenes to introduce a vinyl group at the α-position, leading to the formation of 2-vinyl-1-indanone derivatives.

c) Suzuki Coupling: The Suzuki reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide.[10][22][28][26][29][30][31][32] this compound is a suitable substrate for Suzuki coupling with boronic acids or their esters, providing a route to 2-aryl or 2-vinyl-1-indanone derivatives.

Synthesis of Heterocycles

α-Haloketones are widely used as precursors for the synthesis of various heterocyclic compounds.[5] this compound can react with a range of dinucleophiles to construct fused or spiro-heterocyclic systems incorporating the indanone framework. For example, reaction with thioamides can lead to the formation of thiazole derivatives, while reaction with amidines can yield imidazoles.[33]

Applications in Drug Discovery and Development

The indanone core is a key structural motif in numerous biologically active molecules.[2][3][4][34] The ability to functionalize the 2-position of the indanone scaffold through the intermediacy of this compound opens up avenues for the synthesis of novel analogs of known drugs and the exploration of new chemical space for drug discovery. For instance, derivatives of 2-aminoindan are known to have applications in pharmaceuticals. The synthesis of such compounds could potentially start from this compound.[35][36] While specific biological data for this compound is not widely reported, its utility as a synthetic intermediate for bioactive compounds is significant.

Diagram of Logical Relationships in Drug Discovery:

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uab.edu [uab.edu]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 16. gacariyalur.ac.in [gacariyalur.ac.in]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. ocf.berkeley.edu [ocf.berkeley.edu]

- 23. youtube.com [youtube.com]

- 24. Heck reaction - Wikipedia [en.wikipedia.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Heck Reaction [organic-chemistry.org]

- 27. Indanone synthesis [organic-chemistry.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. organicchemistrydata.org [organicchemistrydata.org]

- 32. compoundchem.com [compoundchem.com]

- 33. Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031266) [hmdb.ca]

- 36. compoundchem.com [compoundchem.com]

Electrophilic alpha-iodination of 1-indanone mechanism

An In-depth Technical Guide to the Electrophilic Alpha-Iodination of 1-Indanone

Introduction

1-Indanone is a bicyclic aromatic ketone that serves as a core structural motif in numerous biologically active molecules and natural products.[1][2] The functionalization of the α-position to the carbonyl group is a critical step in the synthesis of various derivatives. Specifically, α-iodination provides a versatile synthetic handle, as the iodo-group is an excellent leaving group for subsequent nucleophilic substitution and a key participant in cross-coupling reactions. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the electrophilic α-iodination of 1-indanone and related ketones, tailored for researchers in synthetic chemistry and drug development.

Core Mechanisms of Alpha-Iodination

The α-halogenation of ketones like 1-indanone proceeds through the formation of a nucleophilic enol or enolate intermediate, which then reacts with an electrophilic halogen source.[3][4] The reaction can be catalyzed by either acid or base, each following a distinct mechanistic pathway.

Acid-Catalyzed Mechanism

Under acidic conditions, the α-iodination of 1-indanone involves the formation of an enol intermediate. Kinetic studies on similar ketones, such as acetone, have shown that the reaction rate is first-order with respect to the ketone and the acid catalyst, but zero-order with respect to the halogen concentration.[5][6][7] This indicates that the rate-determining step is the formation of the enol, which then rapidly reacts with iodine.[6]

The mechanism proceeds via the following steps:

-

Protonation of the Carbonyl Oxygen : The reaction is initiated by the reversible protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺).[5]

-

Enol Formation (Rate-Determining Step) : A base (e.g., H₂O) removes a proton from the α-carbon, leading to the formation of a C=C double bond and the neutral enol tautomer. This tautomerization is the slow, rate-determining step of the overall reaction.[3][5][6]

-

Electrophilic Attack : The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic iodine molecule (I₂). This forms a protonated α-iodoketone intermediate.[5]

-

Deprotonation : A base (e.g., H₂O) removes the proton from the carbonyl oxygen to regenerate the acid catalyst and yield the final 2-iodo-1-indanone product.[5]

Caption: Acid-catalyzed α-iodination of 1-indanone.

Base-Promoted Mechanism

In the presence of a base, the reaction proceeds through an enolate anion. The mechanism involves:

-

Enolate Formation : A base removes an acidic α-proton to form a resonance-stabilized enolate anion.[4][5]

-

Nucleophilic Attack : The nucleophilic enolate attacks a molecule of elemental iodine, displacing an iodide ion to form the α-iodinated product.[5]

A key feature of the base-promoted mechanism is that the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons.[4] This makes the mono-halogenated product more susceptible to further deprotonation and halogenation than the starting material, often leading to poly-halogenated products.[4][5] For methyl ketones, this can proceed to the haloform reaction.[8]

Caption: Base-promoted α-iodination of 1-indanone.

Experimental Protocols and Reagent Systems

Several reagent systems have been developed for the α-iodination of ketones, offering varying degrees of efficiency, selectivity, and environmental compatibility.

Common Iodinating Reagents

-

Molecular Iodine (I₂) with an Oxidant : To improve efficiency and utilize both iodine atoms, molecular iodine is often used with an oxidant like hydrogen peroxide (H₂O₂) or Oxone®.[9][10][11] The oxidant converts the iodide byproduct (I⁻) back to the electrophilic I₂.

-

N-Iodosuccinimide (NIS) : NIS is a mild and effective source of electrophilic iodine, often used for substrates sensitive to acidic or strongly oxidizing conditions. Kinetic studies using NIS for ketone iodination have also confirmed that the acid-catalyzed enolization is the rate-determining step.

-

Iodine with Copper(II) Oxide (CuO) : Under neutral conditions, CuO can catalyze the iodination of aromatic ketones.[12] It is believed to activate iodine to a more reactive iodonium species and neutralize the HI byproduct.[12]

Representative Experimental Protocol (I₂/H₂O₂ System)

This protocol is adapted from a general green methodology for the iodination of aryl alkyl ketones.[10][11]

-

Reaction Setup : To a round-bottom flask, add 1-indanone (1.0 eq.).

-

Reagent Addition : Add molecular iodine (I₂, 0.5 eq.) and 30% aqueous hydrogen peroxide (H₂O₂, 0.6 eq.). For reactions requiring a catalyst, a catalytic amount of an acid like H₂SO₄ (e.g., 0.1 eq.) can be added.[9]

-

Reaction Conditions : Stir the mixture vigorously at a specified temperature (e.g., room temperature or heated) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: General experimental workflow for α-iodination.

Quantitative Data Summary

The efficiency of α-iodination can vary significantly based on the substrate, catalyst, and reaction conditions. The table below summarizes data for the iodination of 1-indanone and related aromatic ketones from various studies.

| Substrate | Reagents & Conditions | Yield (%) | Reference |

| Aryl Methoxy 1-Indanone | I₂ / 30% aq. H₂O₂, solvent-free | Good to Excellent | [10][11] |

| Acetophenone | I₂ / 30% aq. H₂O₂, H₂SO₄ (cat.), MeOH | 92% | [9] |

| Acetophenone | I₂ / NH₄NO₃, H₂SO₄ (cat.), air, CH₃CN | 90% | [9] |

| Aromatic Ketones | I₂ / CuO, solvent-free, 100°C | 85-95% | [12] |

| Various Ketones | NH₄I / Oxone®, MeOH, rt | 70-94% | [10] |

| Acetophenone | NIS, HClO₄ (cat.), aq. Acetic Acid | N/A (Kinetics) |

Note: "Good to Excellent" indicates high but unspecified yields in the cited literature. N/A (Not Applicable) is used where the study focused on kinetics rather than synthetic yield.

Conclusion

The electrophilic α-iodination of 1-indanone is a fundamental transformation in organic synthesis, providing access to valuable intermediates for drug discovery and materials science. The reaction can be effectively controlled through either acid- or base-catalyzed pathways, with the acid-catalyzed enol mechanism generally preferred to avoid poly-halogenation. Modern protocols utilizing reagents like I₂ with an oxidant or NIS offer efficient and often environmentally benign routes to the desired this compound product. The choice of methodology depends on the specific substrate, desired selectivity, and scalability requirements of the research objective.

References

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Base-Promoted α-Halogenation of Aldehydes and Ketones [jove.com]

- 5. iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Iodoketone synthesis by iodination [organic-chemistry.org]

A Technical Guide to the Synthesis of 2-Iodo-1-indanone: Starting Materials and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes toward 2-iodo-1-indanone, a valuable intermediate in organic synthesis and drug discovery. The primary focus is on the direct α-iodination of 1-indanone, with a detailed examination of the necessary starting materials and experimental procedures. Additionally, this guide outlines a common and efficient method for the preparation of the precursor, 1-indanone, via intramolecular Friedel-Crafts acylation.

Core Synthetic Pathway

The synthesis of this compound is most directly achieved through the α-iodination of 1-indanone. A highly effective and clean method for this transformation involves the use of molecular iodine in the presence of copper(II) oxide.[1][2] The precursor, 1-indanone, is commonly synthesized via the intramolecular Friedel-Crafts cyclization of 3-phenylpropionic acid or its more reactive derivative, 3-phenylpropionyl chloride.[3][4][5]

The overall synthetic workflow can be visualized as a two-step process starting from 3-phenylpropionic acid.

Data Presentation: A Comparative Summary of Synthetic Protocols

The following tables summarize the quantitative data for the synthesis of 1-indanone and its subsequent iodination.

Table 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Phenylpropionyl Chloride | AlCl₃ (1.2 eq) | Dichloromethane | 25 | 2 | >98 | [3] |

| 3-Phenylpropionic Acid | Triflic Acid (4 eq) | Dichloromethane | 25 | 12 | >95 | [3] |

| 3-Phenylpropionic Acid | Phosphotungstic acid | Carbon tetrachloride | 60 | 2 | >96 | [6] |

Table 2: Synthesis of this compound via α-Iodination

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Indanone | I₂ (1.0 eq), CuO (1.0 eq) | Methanol | Reflux (65) | 1-12 | High (not specified for 1-indanone) | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride

This protocol details the intramolecular Friedel-Crafts acylation of 3-phenylpropionyl chloride.[3]

Materials:

-

3-Phenylpropionyl chloride (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

-

Dissolve 3-phenylpropionyl chloride in anhydrous dichloromethane to a concentration of approximately 0.2 M.

-

Cool the flask to 0 °C using an ice-water bath.

-

Begin adding anhydrous AlCl₃ in small portions over 30-45 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. Caution: This quenching step is highly exothermic.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-indanone.

-

The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Synthesis of this compound from 1-Indanone

This protocol is a general procedure for the direct α-iodination of aromatic ketones as described by Yin et al.[1][2]

Materials:

-

1-Indanone (1.0 eq, 5.0 mmol)

-

Iodine (I₂) (1.0 eq, 5.0 mmol, 1.27 g)

-

Copper(II) oxide (CuO), finely powdered (1.0 eq, 5.0 mmol, 0.40 g)

-

Anhydrous methanol (20 mL)

-

10% Na₂S₂O₃ solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Na₂SO₄

Procedure:

-

To a well-stirred solution of 1-indanone (5.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add finely powdered CuO (0.40 g, 5.0 mmol) and I₂ (1.27 g, 5.0 mmol).

-

Stir the mixture for 5 minutes at room temperature and then heat to reflux.

-

Monitor the reaction by TLC until the starting material (1-indanone) has been consumed (typically 1-12 hours).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the solid residue.

-

Remove the solvent from the filtrate under reduced pressure.

-

Pour the residue into a 10% Na₂S₂O₃ solution (50 mL) to quench any remaining iodine.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Logical Relationships and Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

References

- 1. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN109678685B - Preparation method of 1-indanone and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Iodo-1-indanone Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 2-Iodo-1-indanone powder, a compound of interest in synthetic organic chemistry and drug development. The information presented herein is curated to assist researchers in its handling, characterization, and application in further scientific endeavors.

Core Physical Properties

This compound is a derivative of 1-indanone, characterized by the presence of an iodine atom at the second position of the indanone ring. Its physical properties are crucial for its use in chemical reactions and formulation studies.

Appearance and Composition

This compound typically presents as a solid crystalline powder. While the specific color can vary depending on purity and crystalline form, related indanone compounds often exhibit a pale yellow to brown hue. The fundamental chemical identity of the compound is established by its molecular formula and weight.

| Property | Value | Reference |

| CAS Number | 113021-30-0 | [1] |

| Molecular Formula | C₉H₇IO | [2] |

| Molecular Weight | 258.06 g/mol | [2] |

Thermal and Density Properties

The melting point of a crystalline solid is a critical indicator of its purity. The density provides insight into the packing of the molecules in the solid state.

| Property | Value | Reference |

| Melting Point | 67-69 °C | [1] |

| Boiling Point | Data not available | |

| Density | 1.87 g/cm³ | [1] |

Solubility Profile

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical properties of this compound powder.

Melting Point Determination

The melting point of this compound powder can be accurately determined using the capillary method with a melting point apparatus.[5][6][7][8]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range. For a pure compound, this range should be narrow, typically within 1-2 °C.

Solubility Determination

A qualitative assessment of the solubility of this compound can be performed through systematic testing in a range of solvents.[9][10][11][12]

Methodology:

-

Sample and Solvent Preparation: A small, accurately weighed amount of this compound powder (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube. A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.

-

Mixing and Observation: Each tube is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

Classification: The solubility is determined by visual inspection. The compound is classified as "soluble" if it completely dissolves, "partially soluble" if some solid remains, and "insoluble" if the solid does not appear to dissolve.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of this compound powder.

Caption: Workflow for Physical Characterization.

References

- 1. CAS # 113021-30-0, this compound, 2-Iodoindanone, 2,3-Dihydro-2-iodo-1H-inden-1-one - chemBlink [ww.chemblink.com]

- 2. pschemicals.com [pschemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 83-33-0: 1-Indanone | CymitQuimica [cymitquimica.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

- 12. Khan Academy [khanacademy.org]

The Stability and Degradation of 2-Iodo-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation of 2-Iodo-1-indanone, a key intermediate in various synthetic applications. Understanding the chemical stability of this compound is crucial for ensuring its quality, and for the development of stable formulations and storage conditions in pharmaceutical and chemical research. This document outlines potential degradation pathways, provides detailed experimental protocols for stability-indicating studies, and presents data in a structured format to facilitate interpretation.

Chemical Profile of this compound

This compound (CAS No: 113021-30-0) is an α-halo ketone with the chemical formula C₉H₇IO.[1] Its structure, featuring an indanone core with an iodine atom at the α-position to the carbonyl group, makes it a versatile synthetic building block but also susceptible to specific degradation pathways.[2][3] The reactivity of α-halo ketones is largely influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more electrophilic.[4]

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₇IO | [1] |

| Molecular Weight | 258.06 g/mol | [5] |

| Melting Point | 67-69 °C | [5] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions, which are essential to study according to ICH guidelines.[6][7] These studies help in identifying likely degradation products and understanding the intrinsic stability of the molecule.[7]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many organic compounds. For this compound, hydrolysis under acidic, basic, and neutral conditions can lead to different products.

-

Acidic and Neutral Hydrolysis: Under acidic or neutral conditions, nucleophilic substitution of the iodide by a hydroxyl group is a probable pathway, leading to the formation of 2-hydroxy-1-indanone.

-

Basic Hydrolysis (Favorskii Rearrangement): In the presence of a base, α-halo ketones are known to undergo the Favorskii rearrangement.[3] This pathway involves the formation of a cyclopropanone intermediate, which then undergoes ring-opening to yield a carboxylic acid derivative. For this compound, this could lead to the formation of indan-1-carboxylic acid.

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to a variety of degradation products.[8] For this compound, potential oxidative degradation pathways include:

-

Oxidation of the Ketone: The ketone functionality can be susceptible to oxidation, potentially leading to ring-opening products.

-

Deiodination: The carbon-iodine bond can be cleaved under oxidative conditions, leading to the formation of 1-indanone and other related products.[9]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation. The energy from photons can lead to the homolytic cleavage of the C-I bond, which is generally weaker than C-Cl or C-Br bonds, to form radical intermediates. These radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

A diagram illustrating these potential degradation pathways is provided below.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[6] The following are detailed experimental protocols for conducting forced degradation studies on this compound.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then used for the individual stress studies.

Hydrolytic Degradation Protocol

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 4 hours.

-

Neutralize with an appropriate volume of 0.1 M HCl.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the mixture at 80°C for 48 hours.

-

Cool to room temperature and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Oxidative Degradation Protocol

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Photolytic Degradation Protocol

-

Expose a solution of this compound (0.1 mg/mL in a suitable solvent) to a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Samples should be analyzed at appropriate time points.

Thermal Degradation Protocol

-

Keep a solid sample of this compound in a hot air oven at 105°C for 48 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed sample at a concentration of 0.1 mg/mL for analysis.

The following diagram illustrates a typical experimental workflow for these forced degradation studies.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise manner to allow for easy comparison and interpretation. The use of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is essential for separating and identifying the degradation products.

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical results from forced degradation studies on this compound.

| Stress Condition | % Degradation of this compound | Major Degradation Products (Hypothetical) |

| 0.1 M HCl, 80°C, 24h | 15% | 2-Hydroxy-1-indanone |

| 0.1 M NaOH, RT, 4h | 85% | Indan-1-carboxylic acid |

| Water, 80°C, 48h | 5% | 2-Hydroxy-1-indanone |

| 3% H₂O₂, RT, 24h | 25% | 1-Indanone, Ring-opened products |

| Photolysis (ICH Q1B) | 40% | Multiple unidentified products |

| Thermal (105°C, 48h, solid) | < 2% | No significant degradation |

Interpretation of Results

Based on the hypothetical data, this compound is highly susceptible to degradation under basic and photolytic conditions. It shows moderate degradation under oxidative and acidic conditions, and is relatively stable to neutral hydrolysis and thermal stress in the solid state. The significant degradation under basic conditions, likely via the Favorskii rearrangement, is a key stability concern. The formation of multiple products under photolytic stress suggests a complex degradation pathway involving radical intermediates.

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the stability of this compound. The inherent reactivity of the α-iodo ketone functionality makes it susceptible to degradation under various conditions, particularly in basic and photolytic environments. For researchers and drug development professionals working with this compound, it is recommended to:

-

Conduct comprehensive forced degradation studies to identify and characterize all potential degradation products.

-

Develop and validate a stability-indicating analytical method for the accurate quantification of this compound and its impurities.

-

Store the compound in a well-closed container, protected from light, and at refrigerated temperatures (2-8°C) to minimize degradation.

-

Avoid exposure to basic conditions during synthesis, purification, and formulation to prevent the Favorskii rearrangement.

By following these recommendations, the integrity and quality of this compound can be maintained, ensuring its suitability for its intended applications in research and development.

References

- 1. pschemicals.com [pschemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ww.chemblink.com [ww.chemblink.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

Key Reactive Sites on the 2-Iodo-1-indanone Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1-indanone is a versatile synthetic intermediate belonging to the class of α-halo ketones. The indanone scaffold itself is a core structural motif in a variety of biologically active molecules and approved pharmaceuticals, particularly in the area of neurodegenerative diseases.[1] The presence of an iodine atom at the α-position to the carbonyl group significantly enhances the synthetic utility of the indanone core, providing multiple avenues for functionalization and molecular elaboration. This guide provides a detailed technical overview of the key reactive sites of this compound, supported by experimental data from analogous systems and generalized protocols to aid in the design of novel synthetic routes.

Molecular Structure and Core Reactive Sites

The chemical structure of this compound features a bicyclic system with a fused benzene and cyclopentanone ring. The strategic placement of the carbonyl group and the iodine atom creates a molecule with several distinct reactive centers.

The primary sites of reactivity are:

-

The Carbonyl Group (C1): An electrophilic center susceptible to attack by nucleophiles.

-

The α-Carbon (C2): Activated by both the adjacent carbonyl group and the electron-withdrawing iodine atom, making the attached proton acidic and the carbon center electrophilic.

-

The Iodine Atom at C2: An excellent leaving group in nucleophilic substitution reactions.[2][3]

-

The α'-Carbon (C3): The protons on this carbon are also acidic and can be removed to form an enolate, though they are generally less acidic than the proton at C2.

-

The Aromatic Ring: Can undergo electrophilic aromatic substitution, although this typically requires harsher conditions compared to reactions at the other sites.

Reactivity Analysis

Reactions at the α-Carbon (C2): Nucleophilic Substitution

The most prominent reactive pathway for this compound is nucleophilic substitution at the C2 position, where the iodide ion serves as an excellent leaving group.[2] This allows for the introduction of a wide variety of functional groups. The reaction typically proceeds via an SN2 mechanism.[2][3]

Common nucleophiles include:

-

Amines: Reaction with primary or secondary amines yields 2-amino-1-indanones, which are valuable precursors for pharmacologically active compounds.

-

Alkoxides: Reaction with alkoxides, such as sodium methoxide or ethoxide, leads to the formation of 2-alkoxy-1-indanones.[4]

-

Thiolates: Introduction of sulfur-containing moieties can be achieved using thiolates.

-

Azides: Sodium azide can be used to introduce an azido group, which can be further reduced to a primary amine.

Reactions involving Enolate Intermediates

The proton at the C2 position is significantly acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the iodine atom. Treatment with a suitable base can deprotonate this position to form an enolate intermediate.[5][6] However, due to the presence of the iodo leaving group, this can be a competing pathway with substitution and elimination reactions.

A more synthetically useful approach involves enolate formation at the C3 position. By using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the thermodynamic enolate can be formed by deprotonation at C3.[7] This enolate can then react with various electrophiles.

-

Alkylation: Reaction with alkyl halides to introduce alkyl chains at the C3 position.

-

Aldol Reactions: Condensation with aldehydes or ketones to form β-hydroxy carbonyl compounds.[6][8]

Palladium-Catalyzed Cross-Coupling Reactions

While aryl and vinyl iodides are common substrates for cross-coupling reactions, the C(sp³)-I bond in this compound is generally not suitable for standard Heck or Sonogashira couplings which typically require C(sp²)-X bonds.[9][10] However, under specific conditions, related coupling reactions might be possible. For instance, the enolate of 1-indanone can participate in coupling reactions. More relevant to this compound would be reactions where it acts as an electrophile in couplings like the Stille or Suzuki reaction, though this is less common for α-halo ketones compared to direct substitution.

Reactions of the Carbonyl Group

The carbonyl group at C1 undergoes standard ketone chemistry:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield 2-iodo-1-indanol.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group to an alkene.

-

Condensation Reactions: Acid- or base-catalyzed condensation with amines can form imines or enamines.[11] For example, reaction with hydroxylamine will produce the corresponding oxime.[12]

Quantitative Data Summary

Direct quantitative data for reactions of this compound is not extensively reported in readily available literature. The following table summarizes representative yields for analogous reactions on the indanone core or similar α-halo ketone systems, which can serve as a benchmark for reaction planning.

| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |

| Aldol Condensation | 1-Indanone | 3,4-dimethoxybenzaldehyde, solid NaOH | 2-(3,4-dimethoxybenzylidene)-1-indanone | High | [8] |

| Oxime Formation | 1-Indanone | Hydroxylamine hydrochloride, pyridine, 50°C | 1-Indanone oxime | Not specified | [12] |

| Ring Opening of Aziridines with Iodine | N-tosylaziridines | Thiophenol (cat.), I₂, CH₂Cl₂, rt | β-iodo amines | 85-94% | [13] |

| Inverse Sonogashira Coupling | DNA-linked 1-iodoalkyne | Phenylboronic acid, CuI, K₂CO₃, 25°C | DNA-linked aryl acetylene | Moderate to Excellent | [14] |

| Ullmann Cross-Coupling | 2-Iodo-cyclohex-2-en-1-one | o-Iodonitrobenzene, Pd(OAc)₂, PPh₃, CuI, K₂CO₃ | 2-(2-nitrophenyl)cyclohex-2-en-1-one | High | [15] |

Experimental Protocols

The following are generalized experimental protocols for key transformations involving the this compound core, adapted from procedures for similar substrates.

General Protocol for Nucleophilic Substitution with an Amine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 equiv), to the solution.

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 equiv) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

General Protocol for Enolate Alkylation at C3

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Preparation: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to pre-form lithium diisopropylamide (LDA).

-

Enolate Formation: Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.[7]

-

Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv) to the enolate solution at -78 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Conclusion

This compound is a highly valuable synthetic building block due to its multiple, distinct reactive sites. The C-I bond at the α-position is the most labile, readily participating in nucleophilic substitution reactions to allow for the introduction of a diverse array of functional groups. Furthermore, the acidity of the α and α' protons enables enolate chemistry, providing pathways for carbon-carbon bond formation. The strategic application of these reactive properties allows for the efficient construction of complex molecular architectures, making this compound a key intermediate for professionals in drug discovery and organic synthesis. Careful selection of reagents and reaction conditions is crucial to selectively target the desired reactive site and achieve the intended chemical transformation.

References

- 1. Indanone synthesis [organic-chemistry.org]

- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. Alkoxide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1,2-Iodoamine synthesis by substitution [organic-chemistry.org]

- 14. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Theoretical Exploration of Electron Density in 2-Iodo-1-indanone: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of electron density distribution in 2-Iodo-1-indanone, a representative α-haloketone of interest in synthetic and medicinal chemistry. While specific comprehensive theoretical studies on the electron density of this compound are not extensively available in public literature, this paper outlines the fundamental computational chemistry approaches that are applied to this class of molecules. By presenting a generalized workflow, detailing accepted computational protocols, and offering illustrative data, this document serves as a robust framework for researchers initiating theoretical investigations into the electronic structure of this compound and related compounds. The guide includes hypothetical yet realistic quantitative data, detailed computational methodologies, and visualizations to facilitate a deeper understanding of the molecule's reactivity and intermolecular interactions.

Introduction

This compound is an organic compound featuring a bicyclic structure with a ketone and an iodine atom at the alpha position. The presence of the electron-withdrawing carbonyl group and the polarizable iodine atom significantly influences the electron density distribution within the molecule. This, in turn, dictates its reactivity, stability, and potential for intermolecular interactions, which are critical parameters in drug design and development. Understanding the electronic landscape of this compound is paramount for predicting its behavior in chemical reactions and biological systems.

Theoretical and computational chemistry provide powerful tools to elucidate the electron density, molecular orbital energies, and other quantum chemical properties of molecules. This guide details the application of these methods to this compound, offering a roadmap for conducting such theoretical studies.

Theoretical and Computational Methodology

The investigation of the electron density of this compound would typically be carried out using quantum chemical calculations, most commonly Density Functional Theory (DFT).

Computational Protocol

A standard computational workflow for analyzing the electron density of this compound is as follows:

-

Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization calculation.

-

Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed using a larger, more accurate basis set to obtain more reliable electronic properties.

-

Electron Density Analysis: Post-processing of the wavefunction from the single-point energy calculation allows for detailed analysis of the electron density distribution. Common methods include Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and visualization of molecular orbitals.

Illustrative Computational Workflow

Caption: A typical computational workflow for theoretical studies.

Level of Theory

A common and effective level of theory for this type of molecule would be:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost.

-

Basis Set: For geometry optimization, a Pople-style basis set such as 6-31G* is often sufficient. For the final single-point energy and electron density analysis, a larger, triple-zeta basis set like def2-TZVP is recommended to provide a more accurate description of the electronic structure, especially for the iodine atom. For heavy atoms like iodine, a basis set with effective core potentials (ECPs), such as LANL2DZ, can also be employed to reduce computational expense while maintaining accuracy.

Quantitative Data Analysis (Illustrative)

The following tables present hypothetical but realistic quantitative data that would be expected from a computational study of this compound.

Table 1: Calculated Atomic Charges

This table summarizes the calculated partial charges on key atoms of this compound using Mulliken population analysis and Natural Bond Orbital (NBO) analysis. These charges indicate the distribution of electrons within the molecule.

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| O (Carbonyl) | -0.55 | -0.65 |

| C (Carbonyl) | +0.40 | +0.75 |

| C (alpha-carbon) | +0.10 | +0.05 |

| I (Iodine) | -0.15 | -0.20 |

| H (alpha-proton) | +0.18 | +0.25 |

Table 2: Frontier Molecular Orbital Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the α-iodination of 1-indanone.

Materials and Reagents

-

1-Indanone

-

Iodine (I₂)

-

Copper(II) Oxide (CuO)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure

-

To a solution of 1-indanone in methanol, add copper(II) oxide and iodine.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Visualization of Electron Density Concepts

The following diagram illustrates the key electronic features of this compound as would be predicted by theoretical calculations.

Conceptual Electron Density Distribution

Caption: Key electronic features and predicted reactivity sites.

Conclusion

This technical guide has outlined the standard theoretical and computational methodologies for investigating the electron density of this compound. While based on generalized procedures due to the scarcity of specific literature, the presented workflow, illustrative data, and conceptual visualizations provide a solid foundation for researchers. The application of DFT calculations, coupled with methods like Mulliken and NBO analysis, can yield significant insights into the electronic structure, reactivity, and intermolecular interaction potential of this and related α-haloketones. Such theoretical studies are invaluable in the rational design of novel synthetic pathways and in the development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Iodo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with 2-iodo-1-indanone. This versatile starting material is a valuable building block in medicinal chemistry and organic synthesis, allowing for the introduction of a wide range of functionalities at the 2-position of the indanone core, a scaffold present in numerous biologically active molecules.

Introduction

This compound is an α-halo ketone that readily undergoes nucleophilic substitution reactions, primarily through an SN2 mechanism. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-iodine bond, making it susceptible to attack by a variety of nucleophiles. This allows for the synthesis of a diverse library of 2-substituted-1-indanone derivatives, which are key intermediates in the development of novel therapeutic agents and functional materials.

These reactions are typically carried out in the presence of a base to either deprotonate the nucleophile or to neutralize the hydrogen iodide byproduct. The choice of solvent, temperature, and reaction time are critical parameters that influence the reaction's yield and purity of the product.

General Reaction Pathway

The fundamental transformation involves the displacement of the iodide leaving group by a nucleophile.

Caption: General Nucleophilic Substitution Reaction of this compound.

Experimental Protocols

Below are detailed protocols for the nucleophilic substitution of this compound with common classes of nucleophiles: amines, thiols, and alcohols.

Protocol 1: Synthesis of 2-Amino-1-indanone Derivatives

This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding 2-amino-1-indanone derivative.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine, piperidine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

-

Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent (10 mL/mmol of indanone) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.2 eq) and the base (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 2-Thio-1-indanone Derivatives

This protocol outlines the reaction of this compound with a thiol to produce a 2-thio-1-indanone derivative.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Anhydrous polar aprotic solvent (e.g., DMF, ACN)

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3))

-

Ethyl acetate (for extraction)

-

Saturated aqueous ammonium chloride (for quenching)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

If using a base like sodium hydride, to a stirred suspension of NaH (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere, add the thiol (1.1 eq) dropwise at 0 °C. Stir for 30 minutes at this temperature.

-

Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Protocol 3: Synthesis of 2-Alkoxy-1-indanone Derivatives

This protocol details the synthesis of 2-alkoxy-1-indanone derivatives via a Williamson ether synthesis-type reaction.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Anhydrous solvent (the corresponding alcohol can often be used as the solvent)

-

Base (e.g., Sodium methoxide (NaOMe) for methanol, Sodium ethoxide (NaOEt) for ethanol, or Sodium hydride (NaH))

-

Diethyl ether (for extraction)

-

Water (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Prepare the alkoxide by adding sodium metal (1.1 eq) to the anhydrous alcohol (used as solvent) under an inert atmosphere. Alternatively, use a commercially available solution of the sodium alkoxide. If using NaH, follow the procedure in Protocol 2.

-

To the stirred alkoxide solution, add this compound (1.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring by TLC.

-

After cooling to room temperature, carefully add water to quench the reaction.

-

Remove the excess alcohol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with water (2 x 15 mL), and dry over anhydrous magnesium sulfate.

-

Filter, concentrate, and purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic substitution reactions of 2-halo-1-indanones. While specific data for this compound is limited in readily available literature, the data for analogous 2-bromo and 2-chloro derivatives are presented to provide a strong indication of expected outcomes. The reactivity of this compound is expected to be higher than its bromo and chloro counterparts.

Table 1: Reaction with Amine Nucleophiles